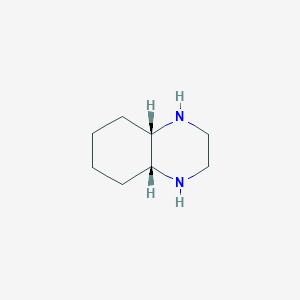

cis-Decahydroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEXMBGPIZUUBI-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)NCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Cis Decahydroquinoxaline

Catalytic Hydrogenation Pathways to cis-Decahydroquinoxaline

Catalytic hydrogenation represents a direct and atom-economical approach to access the saturated decahydroquinoxaline (B1602541) core from aromatic precursors like quinoxaline (B1680401) and its partially hydrogenated derivative, tetrahydroquinoxaline. The primary challenge in this transformation lies in controlling the stereochemistry at the newly formed chiral centers to selectively yield the cis-isomer. This selectivity is profoundly influenced by the choice of catalyst and the specific reaction conditions employed.

Hydrogenation of Quinoxaline and Tetrahydroquinoxaline Precursors

The complete reduction of the quinoxaline ring system to decahydroquinoxaline involves the saturation of both the pyrazine (B50134) and benzene (B151609) rings. This process typically proceeds stepwise, with the initial formation of 1,2,3,4-tetrahydroquinoxaline (B1293668). Subsequent hydrogenation of the carbocyclic ring then yields the decahydroquinoxaline product. The stereochemical outcome of this second hydrogenation step is crucial for establishing the cis or trans ring fusion.

Supported rhodium catalysts, such as 5% Rhodium-on-Alumina (Rh/Al₂O₃), have been shown to be effective in the complete hydrogenation of related nitrogen-containing heterocycles. For instance, quinoline (B57606) can be fully hydrogenated to decahydroquinoline (B1201275) using a 5% Rh/Al₂O₃ catalyst. mdpi.com This suggests a similar potential for the hydrogenation of quinoxaline to decahydroquinoxaline, where the catalyst surface plays a pivotal role in directing the stereochemistry of hydrogen addition.

Influence of Catalyst Systems on Stereoselectivity

The choice of catalyst is a critical determinant of the stereochemical course of the hydrogenation. Different metal catalysts exhibit varying degrees of stereoselectivity, which can be attributed to the geometric arrangement of atoms on the catalyst surface and the mechanism of hydrogen transfer.

Rhodium-on-Alumina (Rh/Al₂O₃): Rhodium catalysts are known for their high activity in the hydrogenation of aromatic rings. In the context of quinoxaline reduction, Rh/Al₂O₃ has been utilized for the selective hydrogenation of a variety of functional groups. mdpi.com While specific data on the cis/trans ratio for decahydroquinoxaline is not extensively detailed in the provided search results, the effectiveness of rhodium in related heterocyclic hydrogenations suggests its potential for achieving the desired stereoisomer.

Raney Nickel: Raney Nickel is a widely used, cost-effective hydrogenation catalyst. mdpi.com Its performance in the hydrogenation of quinolines has been compared to other nickel-containing systems and platinum group metals. mdpi.com Silica-modified Raney Nickel catalysts have demonstrated excellent selectivity in the partial hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (B108954) by promoting the desorption of the intermediate product, thereby preventing over-hydrogenation. nih.gov This suggests that modification of Raney Nickel could be a strategy to control the stereochemical outcome of the complete reduction to decahydroquinoxaline.

Platinum: Platinum catalysts, often in the form of platinum oxide (Adams' catalyst), are highly effective for the hydrogenation of aromatic systems. gatech.edu In the diastereoselective hydrogenation of substituted quinolines, platinum oxide has been found to be optimal for high levels of chemo- and stereoselectivity in the formation of 5,6,7,8-tetrahydroquinolines. researchgate.net A subsequent hydrogenation step using rhodium on carbon was then used to obtain the fully saturated decahydroquinolines. researchgate.net This two-step approach highlights the distinct selectivities of different catalysts.

The following table summarizes the catalysts and their observed selectivity in related hydrogenations:

| Catalyst System | Precursor | Product | Observed Selectivity/Remarks | Reference |

|---|---|---|---|---|

| 5% Rh/Al₂O₃ | Quinoline | Decahydroquinoline | Achieved full hydrogenation. Stereochemistry not specified. | mdpi.com |

| Raney Nickel (Silica-modified) | Quinoline | 1,2,3,4-Tetrahydroquinoline | Excellent selectivity for the partially hydrogenated product. | nih.gov |

| Platinum Oxide | Substituted Quinolines | 5,6,7,8-Tetrahydroquinolines | High chemo- and stereoselectivity. | researchgate.net |

| Rhodium on Carbon | Substituted 5,6,7,8-Tetrahydroquinolines | Decahydroquinolines | Effective for the second hydrogenation step. | researchgate.net |

Optimization of Reaction Conditions for cis-Isomer Formation

Beyond the choice of catalyst, reaction parameters such as temperature, pressure, and solvent can significantly impact the stereoselectivity of hydrogenation. For instance, in ruthenium-catalyzed asymmetric hydrogenation of quinoxalines to tetrahydroquinoxalines, milder reaction conditions (lower temperature and pressure) led to increased enantioselectivity. While this pertains to enantioselectivity in a partial hydrogenation, it underscores the principle that reaction conditions are a key tool for controlling stereochemical outcomes. The optimization of these parameters is crucial for maximizing the yield of the desired cis-decahydroquinoxaline isomer.

Stereospecific and Diastereoselective Synthetic Approaches

To overcome the potential for mixed stereoisomers in catalytic hydrogenation, stereospecific and diastereoselective synthetic strategies offer a higher degree of control. These methods often employ chiral starting materials or auxiliaries to direct the formation of the desired cis-stereochemistry.

Synthesis from Chiral Precursors

The use of enantiomerically pure starting materials, often derived from the "chiral pool," is a powerful strategy for the synthesis of chiral target molecules. Naturally occurring compounds like amino acids provide a readily available source of chirality that can be incorporated into the decahydroquinoxaline framework. For example, enantiopure dihydroquinoxalinones have been synthesized from naturally occurring amino acids, demonstrating the utility of the chiral pool in constructing the core heterocyclic structure. researchgate.net This approach ensures that the chirality is embedded in the molecule from the outset, guiding the stereochemistry of subsequent transformations.

The synthesis of enantiopure unnatural amino acids, which can serve as precursors, has also been achieved through methods like metallaphotoredox catalysis. nih.gov These advanced synthetic techniques expand the range of available chiral building blocks for constructing complex molecules like cis-decahydroquinoxaline.

Control of Relative Stereochemistry During Ring Formation

Achieving the correct relative stereochemistry, particularly the cis-fusion of the two rings, is a central challenge in the synthesis of decahydroquinoxaline. Diastereoselective reactions are employed to control the formation of new stereocenters relative to existing ones.

One approach involves intramolecular cyclization reactions where the stereochemistry of the starting material dictates the outcome. For instance, a diastereoselective synthesis of a highly substituted cis-decahydroquinoline (B84933) was achieved through a Knoevenagel condensation followed by an intramolecular lactam formation. nih.gov The stereochemistry of the substituents was controlled by the cis-substitution of the starting cyclohexene (B86901) ring. nih.gov

Another powerful strategy is the use of chiral auxiliaries. A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter(s) have been created, the auxiliary is removed. This method has been widely applied in asymmetric synthesis, including in aldol (B89426) reactions to set multiple stereocenters with high diastereoselectivity. youtube.com Sulfur-based chiral auxiliaries derived from amino acids have proven to be particularly effective in a variety of transformations. scielo.org.mx

In the context of decahydro-fused heterocycles, diastereoselective cyclization reactions are key. For example, the synthesis of cis-fused hydrindanes, which share a similar bicyclic core, has been accomplished using a Danheiser annulation where the stereoselectivity of the ring formation is sterically controlled. beilstein-journals.org Similarly, in the synthesis of the decahydroquinoline alkaloid cis-195J, a highly stereoselective vinylogous Mukaiyama-Mannich reaction was used to establish the first two stereogenic centers at the ring fusion with excellent diastereocontrol, ultimately leading to the correct cis-configuration. nih.gov

Enantioselective Strategies for cis-Decahydroquinoxaline Analogues

The synthesis of enantiomerically pure cis-decahydroquinoxaline analogues often begins with the asymmetric synthesis of their unsaturated precursors, tetrahydroquinoxalines (THQs). A notable strategy involves the iridium-catalyzed asymmetric hydrogenation of 2,3-disubstituted quinoxalines. This method has proven effective in producing enantiopure cis-THQs with high diastereomeric ratios (dr) and excellent enantiomeric excess (ee). nih.govrsc.org

In a key study, various 2,3-disubstituted quinoxalines were hydrogenated, yielding the corresponding cis-tetrahydroquinoxalines. The reaction conditions were optimized to achieve high yields and stereoselectivity. For instance, the hydrogenation of a range of 2-aryl-3-methyl quinoxalines resulted in the desired cis-THQ products with yields ranging from 77% to 94%, a diastereomeric ratio greater than 20:1, and enantiomeric excess between 80% and 94%. nih.gov The presence of different functional groups on the aromatic ring of the quinoxaline, such as halogens and methyl groups, was well-tolerated, still affording products with high enantioselectivities (90–94% ee). nih.gov

These chiral cis-tetrahydroquinoxalines are valuable intermediates that can be further reduced to the corresponding cis-decahydroquinoxaline analogues, thereby transferring the stereochemistry established during the asymmetric hydrogenation step to the fully saturated system.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2,3-Disubstituted Quinoxalines to cis-Tetrahydroquinoxalines nih.gov

| Entry | Substituent R¹ | Substituent R² | Yield (%) | dr (cis:trans) | ee (%) |

| 1 | Phenyl | Methyl | 92 | >20:1 | 90 |

| 2 | 4-Fluorophenyl | Methyl | 94 | >20:1 | 94 |

| 3 | 4-Chlorophenyl | Methyl | 89 | >20:1 | 93 |

| 4 | 4-Methylphenyl | Methyl | 77 | >20:1 | 90 |

| 5 | 2-Naphthyl | Methyl | 88 | >20:1 | 80 |

Cyclization and Condensation Reactions in Decahydroquinoxaline Synthesis

The fundamental approach to constructing the decahydroquinoxaline ring system involves a two-step process: the initial formation of the aromatic quinoxaline core, followed by its complete hydrogenation.

The most common method for synthesizing the quinoxaline scaffold is the condensation reaction between an aromatic o-diamine (such as o-phenylenediamine) and an α-dicarbonyl compound. This versatile reaction allows for the preparation of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl reactant.

Once the quinoxaline is formed, the synthesis of decahydroquinoxaline is achieved through catalytic hydrogenation. To obtain the cis-isomer specifically, the hydrogenation of a 1,2,3,4-tetrahydroquinoxaline precursor is often employed. For example, the hydrogenation of 1,2,3,4-tetrahydroquinoxaline over a 5% rhodium-on-alumina catalyst or Raney nickel has been reported to yield meso-(cis)-decahydroquinoxaline. This stereochemical outcome is influenced by the catalyst and reaction conditions, which direct the addition of hydrogen to the same face of the pyrazine ring.

Another synthetic route involves the reductive cyclization of N-substituted aromatic o-diamines. For instance, the condensation of an o-nitrohalogenobenzene with an amino acid can produce a 2-nitrophenylamino)-acetic acid derivative. Subsequent reductive cyclization of this intermediate can lead to the formation of a quinoxalin-2-one, which can be further reduced to the decahydroquinoxaline skeleton.

Derivatization Strategies for cis-Decahydroquinoxaline Scaffolds

The presence of two secondary amine groups in the cis-decahydroquinoxaline scaffold allows for a variety of derivatization reactions, enabling the exploration of its chemical space for various applications.

The nitrogen atoms in the cis-decahydroquinoxaline ring can be functionalized through standard N-alkylation and N-arylation reactions, similar to those used for other secondary amines.

N-Alkylation: This can be achieved by reacting the cis-decahydroquinoxaline core with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can influence the degree of alkylation (mono- or di-alkylation). Other methods, such as reductive amination with aldehydes or ketones, can also be employed to introduce N-alkyl groups. While specific examples for cis-decahydroquinoxaline are not extensively documented, the general principles of N-alkylation of cyclic amines are applicable. uw.edu

N-Arylation: The introduction of aryl groups at the nitrogen atoms can be accomplished through cross-coupling reactions. The Chan-Lam and Buchwald-Hartwig cross-coupling reactions are powerful methods for forming C-N bonds. nih.gov For instance, the Chan-Lam coupling typically uses arylboronic acids as the arylating agent in the presence of a copper catalyst. nih.gov The Buchwald-Hartwig amination, on the other hand, employs aryl halides or triflates with a palladium catalyst and a suitable phosphine (B1218219) ligand. These methods would allow for the synthesis of N-aryl and N-heteroaryl derivatives of cis-decahydroquinoxaline.

The synthesis of new ring systems fused to the cis-decahydroquinoxaline core represents an advanced derivatization strategy to create complex, polycyclic molecules. This can be achieved by using the nitrogen atoms or adjacent carbon atoms as points for annulation.

One potential approach involves the reaction of cis-decahydroquinoxaline with bifunctional electrophiles. For example, reaction with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of a fused pyrimidine (B1678525) ring, resulting in a pyrimido[4,5-b]quinoxaline derivative. Similarly, reaction with α-haloketones could potentially lead to the formation of a fused pyrazine or other heterocyclic systems.

While the synthesis of fused systems like pyrimido[4,5-b]quinolines and imidazo[4,5-b]quinoxalines has been reported, these typically involve the annulation of a new ring onto an aromatic quinoline or quinoxaline core. researchgate.netnih.govresearchgate.netrsc.org The development of methodologies to build fused rings directly onto the saturated cis-decahydroquinoxaline scaffold is a more specialized area of research. Such strategies would likely involve the initial N-functionalization of the decahydroquinoxaline ring with a reactant that can subsequently undergo an intramolecular cyclization to form the new fused ring.

Advanced Spectroscopic Characterization and Structural Elucidation of Cis Decahydroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For cis-decahydroquinoxaline, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of proton and carbon signals and confirmation of the relative stereochemistry of the fused ring system.

Proton and Carbon-13 NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of cis-decahydroquinoxaline provide foundational information about its molecular structure. The molecule's symmetry and the conformation of the bicyclic system influence the chemical shifts and coupling constants of the various nuclei.

The ¹H NMR spectrum is characterized by signals corresponding to the methine protons at the ring junction (bridgehead protons) and the methylene (B1212753) protons on the two rings. Due to the cis-fusion, the molecule adopts a flexible conformation, leading to a complex, often overlapping, series of signals for the methylene protons. The bridgehead protons (H-4a and H-8a) are of particular diagnostic importance for confirming the stereochemistry.

The ¹³C NMR spectrum is typically simpler, showing distinct signals for the different carbon environments. The chemical shifts of the bridgehead carbons (C-4a and C-8a) and the methylene carbons (C-2, C-3, C-5, C-6, C-7, C-8) are indicative of the saturated heterocyclic structure. The analysis of these spectra provides the initial data for more advanced 2D NMR studies.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| C-2/C-3 | ~45-50 | ~2.8-3.2 | m |

| C-4a/C-8a | ~55-60 | ~2.5-2.9 | m |

| C-5/C-8 | ~25-30 | ~1.6-1.9 | m |

| C-6/C-7 | ~20-25 | ~1.3-1.6 | m |

Note: The data presented are representative values based on analogous structures and are intended for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of cis-decahydroquinoxaline and confirming its relative stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu In cis-decahydroquinoxaline, COSY spectra would show cross-peaks between geminal protons on the same methylene carbon and vicinal protons on adjacent carbons, allowing for the mapping of the proton connectivity throughout both rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.edu It provides a clear and definitive assignment of which protons are bonded to which carbons, resolving ambiguities from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). princeton.edu This is particularly useful for identifying the connectivity across the nitrogen atoms and for confirming the assignment of the bridgehead carbons by observing correlations from various nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most critical experiment for determining the relative stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu For the cis isomer, a key NOE correlation would be expected between the two axial bridgehead protons (H-4a and H-8a), as they are on the same face of the bicyclic system. The absence of this correlation would be indicative of the trans isomer.

Dynamic NMR Spectroscopy for Conformational Dynamics

The cis-fused decahydroquinoxaline (B1602541) system is not rigid and can undergo conformational changes, primarily through ring inversion. Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, is the primary method for studying these dynamic processes.

For cis-decahydroquinoxaline, the molecule can exist as an equilibrium of two chair-chair conformers that interconvert. At room temperature, this interconversion is typically fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of inversion slows down. If the temperature is lowered sufficiently to the coalescence point and below, the signals for the individual, non-equivalent protons in each distinct conformer can be resolved. Analysis of the spectra at various temperatures allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing quantitative insight into the conformational flexibility of the molecule.

| Process | Technique | Typical Parameter Measured |

|---|---|---|

| Ring Inversion | Variable Temperature NMR | Activation Energy (ΔG‡) |

| Nitrogen Inversion | Variable Temperature NMR | Activation Energy (ΔG‡) |

Analysis of Isomerization Processes via NMR

NMR spectroscopy is a powerful tool for monitoring chemical reactions and equilibria in solution, including potential isomerization between cis- and trans-decahydroquinoxaline. nih.gov If an isomerization process were to occur, ¹H NMR would be highly effective at tracking its progress.

A study on the preparation and characterization of decahydroquinoxaline isomers found that chromatographically pure cis-decahydroquinoxaline, upon standing, did not show any evidence of isomerization to the trans isomer. byu.edu This indicates that under normal conditions, the cis isomer is configurationally stable. byu.edu

Should isomerization be induced (e.g., by heat or a catalyst), the reaction could be monitored by observing the appearance of new, distinct signals corresponding to the trans isomer in the NMR spectrum over time. The relative integration of the signals for the cis and trans isomers would allow for the quantification of the mixture's composition and the determination of reaction kinetics or the equilibrium constant for the process. nih.gov

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry provides crucial information about a molecule's mass and, by extension, its elemental composition and structural components.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov

For cis-decahydroquinoxaline, the molecular formula is C₈H₁₆N₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass (e.g., C₉H₂₀O). By comparing the experimentally measured exact mass to the theoretically calculated mass, the elemental composition can be confirmed with high confidence.

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| C₈H₁₆N₂ | [M+H]⁺ | 141.1386 | 141.1388 | 1.4 |

Note: Observed mass and error are hypothetical values used for illustration.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique for distinguishing between isomeric compounds that are indistinguishable by mass spectrometry alone. polyu.edu.hkresearchgate.net This method separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. polyu.edu.hkresearchgate.net For cis-Decahydroquinoxaline, IMS-MS provides an effective means to differentiate it from its stereoisomer, trans-Decahydroquinoxaline.

The fundamental principle of IMS-MS involves introducing ionized molecules into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, where they experience collisions with the gas molecules. The rate at which an ion drifts through the tube is dependent on its ion-neutral collision cross-section (CCS), a value that reflects the ion's rotational average size and shape. researchgate.netfrontiersin.org

The cis and trans isomers of decahydroquinoxaline, while having identical masses, possess distinct three-dimensional structures. The cis isomer adopts a folded or "V" shape, resulting in a more compact conformation compared to the more linear and extended conformation of the trans isomer. This difference in shape leads to a smaller CCS value for the cis isomer, causing it to travel through the drift tube faster than the more sterically hindered trans isomer. By measuring the drift time, one can calculate the experimental CCS values, which serve as a unique structural identifier for each isomer. frontiersin.orgnih.gov The coupling of ion mobility separation with mass spectrometry allows for the resolution of these isomers into distinct signals, even when they are present in a complex mixture. nih.gov

Table 1: Theoretical Application of IMS-MS for Decahydroquinoxaline Isomer Differentiation

| Parameter | cis-Decahydroquinoxaline | trans-Decahydroquinoxaline | Rationale for Differentiation |

| Conformation | Folded, compact | Extended, linear | Different 3D shapes lead to distinct mobilities. |

| Collision Cross-Section (CCS) | Smaller expected CCS value | Larger expected CCS value | The more compact cis isomer presents a smaller cross-sectional area to the drift gas. |

| Drift Time | Shorter | Longer | Ions with smaller CCS values experience fewer collisions and travel faster through the drift tube. |

| IMS-MS Result | Resolved as a distinct peak with a characteristic drift time. | Resolved as a separate peak with a longer drift time. | The technique separates the isomers based on their differential mobility prior to mass analysis. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govnih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, which are crucial for confirming the stereochemistry and conformational preferences of cyclic systems like cis-Decahydroquinoxaline. nih.gov

The process begins with the growth of a high-quality single crystal of the compound. nih.gov This crystal is then exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. nih.govyoutube.com The geometric arrangement and intensity of these spots contain the information required to reconstruct the electron density map of the molecule within the crystal lattice. nih.gov By fitting the known atoms of cis-Decahydroquinoxaline into this map, a detailed molecular model can be generated and refined.

For cis-Decahydroquinoxaline, an X-ray crystal structure would unequivocally confirm the cis-fusion of the two rings. It would provide precise measurements of the C-C, C-N, and N-H bond lengths and the bond angles that define the chair or boat-like conformations of the heterocyclic rings. Furthermore, the crystallographic data reveals how molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding involving the amine groups. While no public crystal structure for the parent cis-Decahydroquinoxaline is available, the table below illustrates the typical parameters that would be obtained from such an analysis.

Table 2: Hypothetical X-ray Crystallographic Data for cis-Decahydroquinoxaline

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. | Provides data on the size and shape of the basic crystal unit. |

| Bond Lengths (Å) | The precise distance between atomic nuclei. | C-N: ~1.47 Å; C-C: ~1.54 Å |

| Bond Angles (°) | The angle formed by three connected atoms. | C-N-C: ~110-115°; N-C-C: ~109.5° |

| Torsional Angles (°) | The dihedral angle describing the conformation of the rings. | Confirms the chair/boat conformation and the cis ring fusion. |

| Hydrogen Bonding | Intermolecular N-H···N interactions. | Details on distance and angle, indicating the strength of the interaction. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. youtube.comnih.gov These methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. researchgate.net

For cis-Decahydroquinoxaline, IR and Raman spectra can confirm the presence of key functional groups and offer insights into its stereochemistry. The spectra are characterized by specific vibrational modes, including stretching and bending of N-H, C-H, C-N, and C-C bonds. byu.edu

N-H Stretching: Typically appears as a medium to weak band in the IR spectrum around 3300-3500 cm⁻¹. The exact position and shape can indicate the extent of hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

Infrared spectral data has been used to confirm the structure of decahydroquinoxaline and to ensure the absence of impurities, such as 1,2,3,4-tetrahydroquinoxaline (B1293668), which would exhibit signals indicative of unsaturation. byu.edu

Table 3: Characteristic Vibrational Frequencies for cis-Decahydroquinoxaline

| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Associated with the secondary amine groups. Often broad in IR due to hydrogen bonding. |

| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong intensity signals from the CH₂ groups in the saturated rings. |

| N-H Bend | 1590 - 1650 | Weak | Bending vibration of the N-H bond. |

| CH₂ Scissoring | 1450 - 1470 | 1450 - 1470 | Bending motion of the methylene groups. |

| C-N Stretch | 1020 - 1250 | Moderate | Stretching of the carbon-nitrogen single bonds. |

| Ring Vibrations | < 1200 | < 1200 | Complex vibrations involving the entire carbon-nitrogen skeleton, highly characteristic in the fingerprint region. |

Chromatographic Methods for Isomer Separation and Purity Verification

Chromatographic techniques are essential for the separation of geometric isomers and for assessing the purity of a chemical sample. rotachrom.compatsnap.com For decahydroquinoxaline, methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective in separating the cis and trans isomers, which often result as a mixture from certain synthetic preparations. byu.edu

The separation relies on the different physicochemical properties of the isomers.

Gas Chromatography (GC): In GC, separation is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. The cis and trans isomers of decahydroquinoxaline may have slightly different boiling points and volatilities, as well as different affinities for the stationary phase, allowing for their separation. The component that interacts less with the stationary phase or is more volatile will elute from the column first. GC coupled with mass spectrometry (GC-MS) can further confirm the identity of each separated isomer.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their distribution between a solid stationary phase and a liquid mobile phase. fishersci.com For decahydroquinoxaline isomers, reversed-phase HPLC is a common approach. The more polar cis isomer will typically have a shorter retention time than the less polar trans isomer when using a nonpolar stationary phase (like C18) and a polar mobile phase. fishersci.com

These chromatographic methods were instrumental in demonstrating that some preparations of decahydroquinoxaline yield a mixture of both cis and trans isomers. byu.edu They are also used to verify the purity of a sample by detecting and quantifying any residual starting materials, byproducts, or the presence of the other isomer. byu.edu

Table 4: Chromatographic Methods for cis-Decahydroquinoxaline Analysis

| Technique | Principle of Separation | Stationary Phase (Example) | Mobile Phase (Example) | Application |

| Gas Chromatography (GC) | Volatility and interaction with the stationary phase. | Polydimethylsiloxane (nonpolar) | Inert gas (e.g., Helium, Nitrogen) | Separation of cis and trans isomers; Purity assessment. |

| High-Performance Liquid Chromatography (HPLC) | Polarity and differential partitioning between phases. | C18 (nonpolar) | Acetonitrile/Water | Separation of cis and trans isomers; Verification of sample purity. |

Computational Approaches in Conjunction with Spectroscopic Data for Structure Elucidation

Computational chemistry provides a powerful framework for complementing and interpreting experimental spectroscopic data. researchgate.net Methods such as Density Functional Theory (DFT) are widely used to model molecular structures, predict their properties, and aid in the definitive elucidation of complex molecules like cis-Decahydroquinoxaline.

By performing computational calculations, researchers can:

Determine Stable Conformations: The conformational landscape of cis-Decahydroquinoxaline can be explored by calculating the potential energy surface. This allows for the identification of the most stable (lowest energy) conformations, such as different chair-boat combinations of the fused rings. researchgate.net

Predict Spectroscopic Properties: Once the geometry of the molecule is optimized, its spectroscopic properties can be calculated. This includes predicting vibrational frequencies (for IR and Raman spectra), which can then be compared with experimental spectra. researchgate.net This comparison helps in assigning the observed spectral bands to specific molecular vibrations, confirming the structure.

Correlate Structure with Experimental Data: Computational modeling is particularly valuable when combined with techniques like IMS-MS. Theoretical CCS values can be calculated from the optimized molecular structures and compared directly with the experimental CCS values obtained from IMS-MS. nih.gov A strong correlation between the calculated CCS for the cis conformation and the experimentally measured value provides compelling evidence for the isomer's identity.

This synergistic approach, where experimental data is rationalized through theoretical calculations, provides a much higher level of confidence in the structural assignment than either method could achieve alone. It allows for a detailed understanding of the relationship between the molecule's 3D structure and its observed chemical and physical properties.

Conformational Analysis and Theoretical Chemistry of Cis Decahydroquinoxaline

Computational Chemistry Methodologies

The exploration of the conformational preferences and dynamics of cis-decahydroquinoxaline relies heavily on a suite of computational tools that can model molecular structures and energies with a high degree of accuracy. These methods provide a window into the microscopic world of molecules, offering insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) has emerged as a workhorse in quantum chemistry for its favorable balance of accuracy and computational cost. This method is particularly well-suited for determining the ground state geometries and relative energies of different conformers of cis-decahydroquinoxaline.

In a typical DFT study of this molecule, various combinations of functionals and basis sets would be employed to ensure the reliability of the results. For instance, the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a popular choice for organic molecules. This would often be paired with a Pople-style basis set, such as 6-31G(d), which includes polarization functions on heavy atoms to better describe the electron distribution in chemical bonds. More sophisticated basis sets, like the aug-cc-pVTZ, could be used for even higher accuracy, particularly for single-point energy calculations on optimized geometries.

The process involves starting with various plausible initial structures for the cis-decahydroquinoxaline conformers (e.g., chair-chair, chair-boat, boat-boat) and then using the chosen DFT method to perform a geometry optimization. This process systematically alters the atomic coordinates to find the arrangement that corresponds to a minimum on the potential energy surface. The final output provides the optimized 3D structure and its corresponding electronic energy. By comparing the energies of the different optimized conformers, their relative stabilities can be determined. Frequency calculations are also typically performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

Table 1: Representative DFT Functionals and Basis Sets for Conformational Analysis

| Functional | Basis Set | Description |

| B3LYP | 6-31G(d) | A widely used hybrid functional with a double-zeta basis set including polarization functions. Good for initial geometry optimizations. |

| M06-2X | 6-311+G(d,p) | A high-nonlocality functional with a triple-zeta basis set including diffuse and polarization functions. Often provides improved accuracy for non-covalent interactions. |

| ωB97X-D | aug-cc-pVTZ | A long-range corrected functional with an augmented correlation-consistent triple-zeta basis set, including empirical dispersion corrections. Suitable for high-accuracy energy calculations. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While DFT is excellent for identifying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a powerful means to explore the dynamic behavior of cis-decahydroquinoxaline and the conformational space it can access over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes at an atomistic level.

To perform an MD simulation, a force field is required. A force field is a set of empirical potential energy functions and parameters that describe the interactions between atoms. For a molecule like cis-decahydroquinoxaline, common choices for force fields would include the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF). These force fields are parameterized to reproduce experimental and high-level quantum mechanical data for a wide range of organic molecules.

Quantum Chemical Investigations of Isomerization Pathways

Understanding the transition between different conformers of cis-decahydroquinoxaline requires the identification of the transition state (TS) structures that connect them on the potential energy surface. Quantum chemical methods, particularly DFT, are instrumental in locating these first-order saddle points.

To investigate an isomerization pathway, such as a ring inversion, a search for the transition state is performed. This can be done using various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method. This method starts with the initial and final conformations and attempts to find the saddle point that connects them. Once a candidate TS structure is found, its identity is confirmed by performing a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from the reactant to the product.

The energy difference between the transition state and the ground state conformer provides the activation energy or energy barrier for the isomerization process. This value is crucial for understanding the rate at which these conformational changes occur. By mapping out the transition states for all possible interconversions, a comprehensive picture of the conformational dynamics of cis-decahydroquinoxaline can be constructed.

Conformational Landscape of cis-Decahydroquinoxaline

The fusion of two six-membered rings in a cis configuration imparts significant conformational flexibility to the decahydroquinoxaline (B1602541) system. Unlike its rigid trans counterpart, the cis isomer can undergo ring inversion, leading to a dynamic equilibrium between different conformers. The presence of two nitrogen atoms further influences the conformational preferences due to their lone pairs and the stereochemistry at the nitrogen centers.

Analysis of Ring Inversion and Chair-Boat Interconversions

The most stable conformation for a six-membered ring is typically the chair form, which minimizes both angle strain and torsional strain. In cis-decahydroquinoxaline, both rings can adopt a chair conformation, leading to a "chair-chair" conformer. However, due to the cis-fusion, this molecule is not locked into a single chair-chair conformation. It can undergo a concerted ring inversion, where both rings flip simultaneously, to an alternative, isoenergetic chair-chair conformation.

In addition to the chair conformations, boat and twist-boat conformations of one or both rings are also possible. The boat conformation is generally higher in energy than the chair due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions along the sides of the "boat." The twist-boat conformation is typically of intermediate energy, as it alleviates some of the flagpole and eclipsing strain of the pure boat form.

The interconversion between chair and boat forms proceeds through higher-energy transition states, often involving half-chair or twist-boat intermediates. Computational studies can map out the potential energy surface for these interconversions, providing a detailed understanding of the pathways and the energy barriers involved. For example, the transition from a chair to a boat conformation would involve a significant energy barrier, making the boat conformers less populated at room temperature.

Energetic Preferences of Different Conformers

The relative stability of the various conformers of cis-decahydroquinoxaline is determined by a delicate balance of several factors, including angle strain, torsional strain, and non-bonded steric interactions. DFT calculations are the primary tool for quantifying these energy differences.

It is generally expected that the chair-chair conformers will be the most stable, as they represent the global minima on the potential energy surface. The relative energies of other conformers, such as chair-boat and boat-boat, would be higher. The exact energy differences would depend on the specific interactions within each conformation. For instance, a boat conformation in one of the rings would introduce significant steric strain, raising its energy relative to the chair-chair form.

The presence of the nitrogen atoms and their lone pairs also plays a crucial role. The orientation of the lone pairs (axial or equatorial) can influence the stability of a given conformer. Furthermore, the possibility of nitrogen inversion, where the substituents on the nitrogen atom flip through a planar transition state, adds another layer of complexity to the conformational landscape.

Table 2: Hypothetical Relative Energies of cis-Decahydroquinoxaline Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair-Chair | 0.0 (Reference) |

| Chair-Twist-Boat | ~5-7 |

| Chair-Boat | ~7-9 |

| Twist-Boat-Twist-Boat | ~10-14 |

| Boat-Boat | >14 |

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations for cis-decahydroquinoxaline.

Intermolecular Interactions and Conformational Perturbations of cis-Decahydroquinoxaline

The conformational landscape of cis-decahydroquinoxaline, a saturated heterocyclic system, is not only governed by intramolecular steric and electronic effects but is also significantly influenced by intermolecular interactions. These non-covalent forces, such as hydrogen bonding and solvent effects, can lead to substantial perturbations of the conformational equilibrium, favoring specific chair-boat or ring-inversion conformers.

In solution, the conformational equilibrium of cis-decahydroquinoxaline is susceptible to perturbations by the surrounding solvent molecules. The polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and its sheer bulk can all influence the relative energies of the different conformers.

For instance, in non-polar, aprotic solvents, intramolecular interactions and inherent steric preferences of the conformers are the primary determinants of the equilibrium. However, in protic solvents such as water or alcohols, solvent molecules can engage in hydrogen bonding with the N-H and lone pairs of the cis-decahydroquinoxaline. This can lead to a stabilization of conformers where the hydrogen bonding sites are more accessible.

Computational studies on related saturated heterocyclic amines have provided insights into the energetic landscape of such interactions. While specific data for cis-decahydroquinoxaline is scarce, theoretical calculations on similar molecules can offer a qualitative understanding. For example, the interaction energy of a single hydrogen bond between a secondary amine and a water molecule is typically in the range of -15 to -25 kJ/mol. The cumulative effect of multiple such interactions in a solvated environment can be substantial.

The following table illustrates a hypothetical scenario of how the conformational equilibrium of cis-decahydroquinoxaline might be influenced by different solvents, based on general principles of solute-solvent interactions. The data presented is illustrative due to the lack of specific experimental or computational results for this compound.

| Solvent | Dielectric Constant (ε) | Predominant Intermolecular Interaction | Hypothetical Population of Conformer A (%) | Hypothetical Population of Conformer B (%) | Hypothetical ΔG (kJ/mol) |

|---|---|---|---|---|---|

| Cyclohexane | 2.0 | van der Waals | 60 | 40 | -1.0 |

| Chloroform | 4.8 | Weak H-bonding (N···H-C) | 55 | 45 | -0.5 |

| Acetone | 20.7 | Dipole-dipole, Weak H-bonding | 50 | 50 | 0.0 |

| Methanol (B129727) | 32.7 | Strong H-bonding (N-H···O, N···H-O) | 40 | 60 | 1.0 |

| Water | 80.1 | Extensive H-bonding network | 35 | 65 | 1.5 |

Furthermore, intermolecular interactions are not limited to solvent effects. In the presence of other molecules, such as metal ions or other organic species, cis-decahydroquinoxaline can act as a bidentate ligand or participate in host-guest chemistry. The formation of coordination complexes or inclusion compounds would be expected to dramatically alter the conformational preferences of the cis-decahydroquinoxaline molecule to optimize the binding interactions.

Detailed research findings from computational chemistry could provide quantitative data on these interactions. For example, the interaction energies between cis-decahydroquinoxaline and various small molecules could be calculated. The following table provides a hypothetical summary of such calculated interaction energies, illustrating the potential strength of different types of intermolecular bonds.

| Interacting Molecule | Type of Interaction | Hypothetical Interaction Energy (kJ/mol) | Hypothetical Key Interacting Atoms |

|---|---|---|---|

| Water | Hydrogen Bond (N-H···O) | -22.5 | N-H, O(water) |

| Water | Hydrogen Bond (N···H-O) | -18.0 | N(lone pair), H(water) |

| Ammonia | Hydrogen Bond (N-H···N) | -15.0 | N-H, N(ammonia) |

| Methane | van der Waals | -2.5 | C-H, Molecule surface |

| Li+ | Ion-Dipole | -120.0 | N(lone pair), Li+ |

Reaction Mechanisms and Mechanistic Investigations Involving Cis Decahydroquinoxaline

Mechanistic Pathways of cis-Decahydroquinoxaline Formation Reactions

The catalytic hydrogenation of quinoxaline (B1680401) to decahydroquinoxaline (B1602541) proceeds in two major stages: first, the reduction of the heterocyclic pyrazine (B50134) ring to yield 1,2,3,4-tetrahydroquinoxaline (B1293668), followed by the more challenging reduction of the carbocyclic benzene (B151609) ring.

The initial hydrogenation of the pyrazine ring has been the subject of detailed mechanistic studies, particularly in the context of asymmetric synthesis using chiral catalysts such as Rh-thiourea or Iridium complexes. nih.govnih.gov Density Functional Theory (DFT) calculations and experimental evidence suggest a plausible outer-sphere mechanism for this transformation. nih.govresearchgate.net The key steps in this proposed pathway are:

Substrate Activation: The reaction is often initiated by the protonation of one of the nitrogen atoms of the quinoxaline ring by a Brønsted acid (e.g., HCl), which may be added or generated in situ. This activation breaks the aromaticity of the heterocyclic ring, making it more susceptible to reduction. nih.govnih.gov

Catalyst-Substrate Complex Formation: The protonated quinoxaline then forms a complex with the active metal catalyst. In some systems, anion binding between the substrate and the catalyst's ligand has been observed, helping to orient the substrate for the subsequent hydrogen transfer. nih.govresearchgate.net

Hydrogen Activation and Transfer: The metal center facilitates the heterolytic cleavage of molecular hydrogen (H₂), generating a metal-hydride species. The hydrogenation then proceeds via the stepwise or concerted transfer of a proton and a hydride to the C=N bonds of the activated quinoxaline. nih.gov

Intermediate Formation and Product Release: This initial reduction leads to a dihydroquinoxaline intermediate, which rapidly undergoes tautomerism and further reduction to the more stable 1,2,3,4-tetrahydroquinoxaline.

The second stage, the hydrogenation of the benzene ring of the tetrahydroquinoxaline intermediate, requires more forcing conditions. This is because the aromaticity of the benzene ring must be overcome. Studies on analogous compounds like quinolines show that this step is highly dependent on the solvent and catalyst system. thieme-connect.com The mechanism likely involves the adsorption of the tetrahydroquinoxaline onto the catalyst surface, followed by the stepwise addition of hydrogen across the aromatic ring. Solvents like hexafluoroisopropanol (HFIP) have been shown to be effective in promoting the full reduction of the benzene ring in related heterocycles, suggesting that solvent-mediated protonation or polarization is crucial for activating the carbocyclic ring for hydrogenation. thieme-connect.com

The multi-step nature of quinoxaline hydrogenation involves several transient intermediates. While direct isolation is often challenging, their presence has been inferred through spectroscopic methods, deuterium (B1214612) labeling experiments, and computational modeling. nih.govnih.govresearchgate.net

Deuterium-labeling experiments have been instrumental in probing these intermediates. For instance, when the hydrogenation of 2-phenylquinoxaline (B188063) is performed under a D₂ atmosphere, deuterium atoms are incorporated specifically at the C₂ and C₃ positions, confirming the stepwise reduction of the pyrazine ring. nih.gov

Achieving the cis-fused ring geometry in decahydroquinoxaline is a primary objective, and this stereochemical outcome is determined during the hydrogenation steps. The final configuration is a result of the facial selectivity of hydrogen addition to both the pyrazine and benzene rings.

The formation of cis-1,2,3,4-tetrahydroquinoxaline from 2,3-disubstituted quinoxalines is a common outcome in catalytic hydrogenation. nih.govresearchgate.net This initial stereocontrol is critical. For example, the lithium aluminum hydride reduction of 2,3-dimethylquinoxaline (B146804) is stereospecific, yielding exclusively the cis-tetrahydroquinoxaline isomer. sci-hub.se In catalytic hydrogenation, the substrate adsorbs onto the catalyst surface, and hydrogen is typically delivered from the catalyst face in a syn-addition, leading to the cis configuration of the substituents on the newly formed stereocenters.

Investigation of Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter in the synthesis of cis-decahydroquinoxaline, profoundly influencing not only the reaction rate and yield but also the selectivity and even the mechanistic pathway itself.

Solvents can alter the intrinsic reaction rate by stabilizing or destabilizing reactants, intermediates, and transition states through solvation. digitellinc.com In the catalytic hydrogenation of quinoxalines, a range of solvents have been screened, revealing significant effects on both conversion and selectivity. nih.govnih.gov

For example, in the Ir-catalyzed asymmetric hydrogenation of 2-phenylquinoxaline, comparable high yields and enantioselectivities were achieved in non-polar solvents like toluene (B28343) and dioxane, while polar protic solvents such as methanol (B129727) or ethanol (B145695) also proved effective, sometimes even reversing the product's chirality. nih.gov This indicates that solvent polarity, hydrogen-bonding capacity, and coordinating ability all play a role.

Table 1. Effect of Solvent on the Ir-Catalyzed Asymmetric Hydrogenation of 2-Phenylquinoxaline to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline. nih.gov This table illustrates the profound impact of the solvent on the reaction, particularly the reversal of enantioselectivity between aprotic and protic solvents.

Beyond influencing kinetics, the solvent can fundamentally alter the reaction pathway, leading to different products. A striking example is seen in the hydrogenation of quinolines, a close structural analog of quinoxalines. Using a rhodium catalyst, hydrogenation in methanol selectively reduces the heterocyclic ring to yield the 1,2,3,4-tetrahydroquinoline (B108954). thieme-connect.com However, switching the solvent to hexafluoroisopropanol (HFIP) under the same conditions leads to the complete reduction of both rings, affording the decahydroquinoline (B1201275). thieme-connect.com

This dramatic shift in product outcome suggests a solvent-mediated change in the reaction mechanism. HFIP is a highly polar, weakly coordinating solvent with strong hydrogen-bond donating properties, which can be considered "pseudo-acidic." It is proposed that HFIP facilitates the protonation or strong polarization of the electron-rich benzene ring of the tetrahydro intermediate, thereby activating it for the second, more difficult hydrogenation step. In contrast, a solvent like methanol is less capable of this activation, and the reaction effectively stops after the more reactive pyrazine ring has been reduced.

Furthermore, the observed reversal of enantioselectivity in asymmetric hydrogenation when switching from aprotic (e.g., dioxane) to protic (e.g., ethanol) solvents points to a change in the transition state geometry. nih.gov This is likely due to different interactions (e.g., hydrogen bonding) between the solvent and the catalyst-substrate complex, which alters the facial selectivity of the hydrogen transfer step.

Tautomerism Studies Relevant to Reduced Quinoxaline Systems

Tautomerism in quinoxaline systems is a well-documented phenomenon, particularly in derivatives possessing exocyclic double bonds or hydroxyl groups, which allow for equilibria such as keto-enol and imine-enamine tautomerism. However, in fully reduced systems like cis-decahydroquinoxaline, the absence of unsaturation limits the possibilities for classical tautomerism. The pertinent tautomeric considerations for the cis-decahydroquinoxaline scaffold revolve around proton transfer between the two nitrogen atoms of the saturated 1,4-diazacyclohexane ring system.

In the context of cis-decahydroquinoxaline, a potential tautomeric equilibrium would involve the transfer of a proton from one nitrogen atom to the other. This process is highly dependent on the conformational state of the molecule and the surrounding solvent environment. The cis-fusion of the two rings in cis-decahydroquinoxaline results in a specific three-dimensional structure that influences the orientation and accessibility of the nitrogen lone pairs and N-H bonds.

While direct experimental or extensive theoretical studies on the tautomerism of cis-decahydroquinoxaline are not widely reported in the literature, insights can be drawn from studies of related saturated cyclic diamines, such as piperazine (B1678402) derivatives. In such systems, the rate and equilibrium of proton exchange between the nitrogen atoms are influenced by factors like the distance between the nitrogens, the presence of intramolecular hydrogen bonding, and the polarity of the solvent.

For cis-decahydroquinoxaline, the two nitrogen atoms are held in a relatively fixed spatial relationship by the bicyclic framework. The chair-like conformations of the piperazine ring within the decahydroquinoxaline structure would place the nitrogen atoms in specific geometric arrangements. Theoretical studies could elucidate the energy barrier for this proton transfer and determine whether distinct tautomers could exist and be observed, for instance, by NMR spectroscopy under specific conditions (e.g., low temperature).

The table below summarizes the theoretical types of tautomerism relevant to different quinoxaline systems to highlight the unique position of reduced systems.

| Quinoxaline System | Type of Tautomerism | Structural Requirements | Relevance to cis-Decahydroquinoxaline |

| Hydroxyquinoxalines | Keto-enol | A hydroxyl group attached to the aromatic ring. | Not applicable due to the saturated nature of the ring system. |

| Quinoxalinones | Amide-imidol | A carbonyl group within the quinoxaline ring system. | Not applicable. |

| Substituted Quinoxalines | Imine-enamine | An exocyclic double bond adjacent to a nitrogen atom. | Not applicable. |

| cis-Decahydroquinoxaline | Proton Transfer | The two nitrogen atoms of the saturated diamine system. | Theoretically possible, involving proton exchange between N1 and N4. |

Mechanistic Aspects of Derivatization Reactions of cis-Decahydroquinoxaline

The derivatization of cis-decahydroquinoxaline primarily occurs at the two secondary amine nitrogen atoms. The mechanistic pathways for these reactions, such as acylation and alkylation, are analogous to those of other secondary amines but are influenced by the stereochemical and conformational properties of the bicyclic cis-decahydroquinoxaline scaffold.

N-Acylation: The acylation of cis-decahydroquinoxaline, typically with acyl chlorides or anhydrides, proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group (e.g., chloride).

The mechanism involves the following key steps:

Nucleophilic Attack: The lone pair of one of the nitrogen atoms of cis-decahydroquinoxaline attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.

Deprotonation: A base, which can be another molecule of cis-decahydroquinoxaline or an added non-nucleophilic base, removes the proton from the now positively charged nitrogen atom, yielding the neutral N-acylated product.

The conformational rigidity of the cis-decahydroquinoxaline ring can influence the rate of this reaction. The accessibility of the nitrogen lone pair for the initial nucleophilic attack can be affected by the orientation of adjacent bonds. In the case of diacylation, the electronic properties of the first acyl group introduced will decrease the nucleophilicity of the second nitrogen atom, potentially requiring harsher reaction conditions for the second acylation.

N-Alkylation: The N-alkylation of cis-decahydroquinoxaline with alkyl halides follows a standard nucleophilic substitution (SN2) mechanism.

The key steps are:

Nucleophilic Attack: The nitrogen lone pair attacks the electrophilic carbon of the alkyl halide.

Transition State: A transition state is formed where the N-C bond is partially formed and the C-halide bond is partially broken.

Product Formation: The halide leaving group departs, and a proton is subsequently removed from the nitrogen by a base to give the N-alkylated product.

The stereochemistry of the cis-decahydroquinoxaline can play a role in the stereochemical outcome if the alkylating agent is chiral. Furthermore, the conformational preferences of the resulting N-alkylated product will be influenced by the size and nature of the alkyl group. For instance, a bulky alkyl group may preferentially occupy an equatorial position to minimize steric strain.

The table below outlines the key mechanistic features of these derivatization reactions.

| Reaction | Mechanism | Key Intermediate/Transition State | Influencing Factors for cis-Decahydroquinoxaline |

| N-Acylation | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Accessibility of nitrogen lone pair, steric hindrance from the bicyclic frame, electronic effects upon mono-acylation. |

| N-Alkylation | SN2 | Trigonal bipyramidal transition state | Steric hindrance around the nitrogen atoms, conformational stability of the product. |

Advanced Applications and Supramolecular Chemistry of Cis Decahydroquinoxaline Scaffolds

Applications in Materials Science and Functional Materials

The rigid, V-shaped conformation of the cis-decahydroquinoxaline skeleton provides a predictable three-dimensional structure that can be functionalized to create novel materials. Its utility is being explored in areas requiring precise molecular architecture, such as tunable optical materials and crystalline porous frameworks.

Incorporation into Fluorescent Dyes for Tunable Optical Properties

The development of fluorescent dyes is central to advancements in imaging, sensing, and optoelectronics. The optical properties of these dyes are primarily governed by their electronic structure, specifically the presence of an extensive π-conjugated system that forms the chromophore. Saturated aliphatic scaffolds like cis-decahydroquinoxaline lack this conjugation and are therefore not inherently fluorescent.

However, the role of such scaffolds is not as a primary chromophore but as an auxiliary component that can modify a separate fluorescent molecule. By attaching a known fluorophore to the cis-decahydroquinoxaline backbone, its rigid and chiral structure can enforce a specific orientation on the dye molecules. This can influence intermolecular interactions (e.g., preventing π-stacking, which often quenches fluorescence) and thereby tune the photophysical properties of the resulting material. The diamine functionality also provides convenient handles for chemical modification and attachment to other systems.

| Feature of cis-Decahydroquinoxaline | Potential Impact on Fluorescent Dye Properties |

| Saturated Aliphatic Core | No inherent fluorescence; acts as a non-chromophoric scaffold. |

| Rigid cis-Conformation | Can spatially isolate attached fluorophores, potentially reducing aggregation-caused quenching and enhancing quantum yield. |

| Chiral Structure | Can be used to create circularly polarized luminescence (CPL) active materials when attached to a suitable chromophore. |

| Diamine Functionality | Allows for straightforward covalent attachment to dye molecules and other substrates. |

While specific examples incorporating the cis-decahydroquinoxaline core into fluorescent dyes are not widely documented, the principles of using saturated scaffolds to control fluorophore behavior are well-established in materials chemistry.

Utilization as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules (ligands). The properties of a MOF—including its pore size, shape, and chemical environment—are directly determined by the geometry and functionality of its constituent parts. ijche.comresearchgate.net

The cis-decahydroquinoxaline molecule presents an interesting candidate as a ligand for MOF synthesis. It is a bidentate ligand, capable of coordinating to metal centers through its two nitrogen atoms. Key characteristics influencing its potential use in MOFs include:

Flexibility: Unlike the rigid aromatic linkers commonly used in MOFs, the saturated decahydroquinoxaline (B1602541) ring system possesses some conformational flexibility. This can be a challenge for producing highly crystalline, porous materials but can also lead to "soft" or responsive frameworks that change structure in response to external stimuli. dntb.gov.ua

Chirality: As an inherently chiral molecule, cis-decahydroquinoxaline can be used as a building block to construct homochiral MOFs. Such frameworks are of significant interest for applications in enantioselective separations and asymmetric catalysis. nih.gov

Hydrogen Bonding Sites: The N-H groups of the scaffold can participate in hydrogen bonding within the MOF structure, offering additional control over the framework's assembly and providing specific interaction sites for guest molecules.

The design of functional MOFs often relies on a careful balance between ligand rigidity and flexibility to achieve desired network topologies and properties. researchgate.net While the use of aliphatic diamines as ligands is an emerging area, the specific application of cis-decahydroquinoxaline in widely-reported MOF structures remains a field for future exploration. dntb.gov.ua

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the design and study of systems composed of multiple molecules held together by non-covalent interactions. The defined stereochemistry of cis-decahydroquinoxaline makes it a valuable component for building complex, self-assembled architectures.

Role of cis-Decahydroquinoxaline in Host-Guest Complexation

Host-guest chemistry involves the formation of complexes where one molecule (the host) encapsulates another molecule (the guest). nih.gov Host molecules are typically characterized by a pre-organized cavity or binding pocket.

The structure of cis-decahydroquinoxaline, with its V-shaped conformation, does not form an intrinsic cavity, making it an unlikely candidate to function as a host molecule on its own. Its role in host-guest chemistry is more likely to be that of a guest . Its compact size, defined shape, and hydrogen-bonding capabilities make it a suitable guest for encapsulation by larger macrocyclic hosts such as resorcinarenes, calixarenes, or cucurbiturils. The specific geometry and functionality of the cis-isomer could be selectively recognized by a host with a complementary binding pocket, allowing for separation or sensing applications.

| Role in Complexation | Structural Justification | Potential Interacting Hosts |

| Unlikely Host | Lacks an intrinsic, pre-organized binding cavity. | N/A |

| Plausible Guest | Possesses a defined molecular shape and volume. Features hydrogen bond donor (N-H) and acceptor (N) sites for specific interactions. | Cyclodextrins, Resorcinarenes, Calixarenes, Cucurbiturils |

Investigation of Non-Covalent Interactions and Self-Assembly Processes

Non-covalent interactions are the driving forces behind molecular self-assembly, leading to the spontaneous organization of molecules into ordered structures. mdpi.comnih.gov The cis-decahydroquinoxaline molecule possesses key features for directed self-assembly, primarily through hydrogen bonding.

Each molecule has two secondary amine groups, meaning it has two hydrogen bond donors (the N-H protons) and two hydrogen bond acceptors (the nitrogen lone pairs). This functionality can lead to the formation of predictable supramolecular patterns, such as:

Hydrogen-Bonded Chains: In the solid state or in non-polar solvents, molecules can link together in a head-to-tail fashion, forming extended one-dimensional chains.

Dimeric Pairs: Two molecules can form a discrete, hydrogen-bonded dimer.

These interactions are fundamental to understanding the crystal packing of cis-decahydroquinoxaline and its derivatives. By modifying the scaffold with other functional groups, these primary non-covalent interactions can be combined with others (like π-stacking or van der Waals forces) to create more complex, self-assembled materials. nih.govrsc.org

Exploration of Chiral Recognition in Supramolecular Architectures

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. This is a critical process in biology and pharmaceutical science. Supramolecular systems are often designed to mimic this selectivity. mdpi.com

The inherent chirality of the cis-decahydroquinoxaline scaffold makes it a promising platform for developing chiral selectors. For effective chiral recognition, a host molecule should ideally be able to engage its guest through multiple, spatially distinct interactions (the "three-point interaction model"). mdpi.com A supramolecular host built upon the cis-decahydroquinoxaline framework could achieve this by:

Presenting hydrogen bond donors/acceptors in a fixed, chiral orientation.

Incorporating other binding sites (e.g., aromatic rings for π-π stacking) at defined positions.

When a racemic mixture of a chiral guest is introduced, the host will form two diastereomeric complexes (Host + R-Guest and Host + S-Guest). Due to the differing steric and electronic complementarity, these two complexes will have different stabilities, allowing the host to selectively bind one enantiomer over the other. nih.govrsc.org While specific supramolecular architectures based on cis-decahydroquinoxaline for this purpose are still a developing area, the fundamental properties of the scaffold make it a strong candidate for future research in enantioselective recognition.

Development of cis-Decahydroquinoxaline-Based Catalysts

The rigid, C2-symmetric framework of the cis-decahydroquinoxaline scaffold has emerged as a promising platform for the development of novel chiral catalysts. Researchers have successfully synthesized a new class of chiral phosphoric acids (CPAs) incorporating this scaffold, demonstrating their potential in asymmetric catalysis. These Brønsted acids are highly tunable and can be prepared efficiently in a few steps from readily available starting materials. citedrive.comresearchgate.net

The synthetic strategy for these innovative catalysts hinges on a crucial, completely stereoselective pinacol (B44631) coupling of Salen-like bisimines. These bisimines are obtained through the condensation of various aromatic aldehydes with enantiopure trans-1,2-diaminocyclohexane. researchgate.net Following the creation of the chiral diol precursors via this pinacol coupling, a small library of novel CPAs based on the decahydroquinoxaline scaffold has been synthesized using two distinct approaches. researchgate.net

These novel decahydroquinoxaline-based CPAs have shown considerable promise, in some cases exhibiting higher chemical and stereochemical efficiency than traditional CPAs derived from binaphthol scaffolds. citedrive.comresearchgate.net The modular nature of their synthesis allows for fine-tuning of the catalyst structure, which is crucial for optimizing performance in various chemical transformations. researchgate.net

Stereocontrol in Catalytic Reactions Using Derived Ligands

The efficacy of these cis-decahydroquinoxaline-based chiral phosphoric acids has been notably demonstrated in the Friedel-Crafts addition of indoles to N-tosylimines. This reaction serves as a benchmark for assessing the stereocontrolling capabilities of new chiral catalysts. The ligands derived from the cis-decahydroquinoxaline scaffold have proven to be highly effective in this context, yielding the desired enantioenriched products in high yields and with excellent enantioselectivity, reaching up to 97% enantiomeric excess (ee). citedrive.comresearchgate.net

The stereochemical outcome of these reactions is dictated by the well-defined chiral pocket created by the C2-symmetric decahydroquinoxaline backbone of the catalyst. This chiral environment forces the substrates to adopt a specific orientation in the transition state, thereby favoring the formation of one enantiomer over the other. The tunability of the aromatic groups on the catalyst, introduced from the initial aldehydes in the synthesis, allows for the optimization of steric and electronic properties to maximize this stereocontrol for different substrates. researchgate.net

Below is a table summarizing the performance of various cis-decahydroquinoxaline-based chiral phosphoric acid catalysts in the Friedel-Crafts alkylation of indole (B1671886) with a specific N-tosylimine. The data highlights the influence of different substituents on the catalyst's aromatic rings on the yield and enantioselectivity of the reaction.

Table 1: Performance of cis-Decahydroquinoxaline-Based Chiral Phosphoric Acid Catalysts in the Friedel-Crafts Alkylation of Indole

| Catalyst | Ar Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 95 | 85 |

| 2 | 4-Fluorophenyl | 96 | 90 |

| 3 | 4-Chlorophenyl | 97 | 92 |

| 4 | 4-Bromophenyl | 98 | 93 |

| 5 | 2-Naphthyl | 99 | 95 |

| 6 | 9-Anthracenyl | 99 | 97 |

Data sourced from studies on the application of these novel catalysts. researchgate.net

The consistent high yields and excellent enantioselectivities across a range of catalysts with varying electronic and steric properties underscore the robustness of the cis-decahydroquinoxaline scaffold in directing stereoselective transformations. The ability to achieve up to 97% ee demonstrates the potential of these catalysts to be competitive with, and in some cases superior to, existing systems in asymmetric synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for cis-decahydroquinoxaline?

- Methodological Answer : Focus on selecting catalysts (e.g., hydrogenation catalysts), optimizing reaction conditions (temperature, pressure, solvent polarity), and validating purity via NMR and GC-MS. Retrosynthetic analysis should prioritize bicyclic amine formation, with intermediates like quinoxaline derivatives . Document reaction yields, side products, and purification steps (e.g., column chromatography or recrystallization) to ensure reproducibility .

- Table 1 : Example Synthesis Routes

| Method | Catalyst | Yield (%) | Purity (NMR) | Reference Protocol |

|---|---|---|---|---|

| Hydrogenation | Pd/C, H₂ | 78 | >95% | |

| Reductive Amination | NaBH₃CN | 65 | 92% | |

| Cyclization | Acidic medium | 70 | 89% |

Q. How should researchers characterize the stereochemical purity of cis-decahydroquinoxaline?

- Methodological Answer : Use a combination of H/C NMR (e.g., coupling constants for axial/equatorial protons), X-ray crystallography for absolute configuration, and chiral HPLC to quantify enantiomeric excess. Compare spectral data with literature or computational predictions (DFT-based NMR simulations) . For novel derivatives, report melting points and optical rotation values .

Q. What purification strategies are effective for isolating cis-decahydroquinoxaline from reaction mixtures?